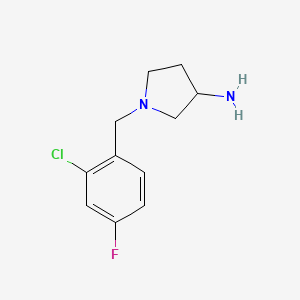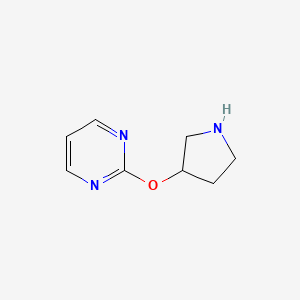
2-(Pyrrolidin-3-yloxy)pyrimidine
Übersicht
Beschreibung
“2-(Pyrrolidin-3-yloxy)pyrimidine” is a chemical compound with the molecular formula C8H11N3O . It is used for research and development .
Synthesis Analysis
The synthesis of pyrrolo[2,3-d]pyrimidines involves various synthetic strategies, including ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring plays a significant role in the synthesis, as different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
Molecular Structure Analysis
The molecular structure of “2-(Pyrrolidin-3-yloxy)pyrimidine” is characterized by a pyrrolidine ring attached to a pyrimidine ring via an oxygen atom . The pyrrolidine ring is a five-membered ring with one nitrogen atom, while the pyrimidine ring is a six-membered ring with two nitrogen atoms .
Wissenschaftliche Forschungsanwendungen
Antidiabetic Drug Development
2-(Pyrrolidin-3-yloxy)pyrimidine: derivatives have been explored as potential α-amylase inhibitors . This is significant in the treatment of diabetes, as α-amylase plays a role in the breakdown of starch into glucose, which can exacerbate hyperglycemia in diabetics. By inhibiting α-amylase, these compounds can slow carbohydrate digestion and glucose absorption, leading to a more regulated blood glucose level .
Anticancer Therapeutics
New series of 2-(Pyrrolidin-3-yloxy)pyrimidine derivatives have been synthesized and tested for their anticancer properties. These compounds have shown promising results against various human cancer cell lines, including breast cancer (MCF7) and liver cancer (HePG2). The molecular docking studies of these compounds have indicated strong binding affinities, suggesting their potential as anticancer agents .
Apoptosis Induction
Certain 2-(Pyrrolidin-3-yloxy)pyrimidine derivatives have been found to induce apoptosis in cancer cells. This is a form of programmed cell death that is often defective in cancer cells, allowing them to proliferate uncontrollably. By inducing apoptosis, these compounds can potentially stop the growth of cancer cells and reduce tumor size .
Gene Expression Modulation
Research has shown that 2-(Pyrrolidin-3-yloxy)pyrimidine derivatives can modulate gene expression in cancer cells. They have been observed to upregulate genes associated with apoptosis and downregulate those involved in cancer cell survival. This dual action can make these compounds effective in cancer treatment by promoting cell death and inhibiting tumor growth .
Enzyme Inhibition
The 2-(Pyrrolidin-3-yloxy)pyrimidine scaffold has been utilized to create enzyme inhibitors. These inhibitors can target specific enzymes involved in disease processes, offering a way to treat various conditions by interfering with the biochemical pathways that contribute to disease progression .
Structural Diversity for Drug Design
The structural diversity of the 2-(Pyrrolidin-3-yloxy)pyrimidine scaffold allows for the design of a wide range of drugs with different biological activities. This versatility makes it a valuable starting point for the development of new medications for various diseases, including microbial infections, viral diseases, and hypertension .
Wirkmechanismus
Target of Action
2-(Pyrrolidin-3-yloxy)pyrimidine is a pyrrolo[2,3-d]pyrimidine derivative. Pyrrolo[2,3-d]pyrimidines have been reported to have a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities . They have been found to target various proteins, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .
Biochemical Pathways
Pyrrolo[2,3-d]pyrimidines have been found to inhibit various signaling pathways associated with their targets, such as the tyrosine kinase pathway, the phosphatidylinositol-3 kinase pathway, and the mammalian target of rapamycin pathway .
Pharmacokinetics
For instance, pyrrolo[2,3-d]pyrimidine linked hybrids have been evaluated for their ability to inhibit the α-amylase enzyme in order to treat diabetes . The most active compounds via in vitro and non-toxic via in silico ADMET and molecular docking analysis were found to have good bioavailability .
Result of Action
Pyrrolo[2,3-d]pyrimidine linked hybrids have demonstrated excellent antidiabetic action in in vitro antidiabetic analysis .
Action Environment
It is known that the biological activity of similar compounds can be influenced by various factors, including the spatial orientation of substituents, which can lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins .
Eigenschaften
IUPAC Name |
2-pyrrolidin-3-yloxypyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c1-3-10-8(11-4-1)12-7-2-5-9-6-7/h1,3-4,7,9H,2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHTVYWFXDYYUAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=NC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20734375 | |
| Record name | 2-[(Pyrrolidin-3-yl)oxy]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20734375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
950648-95-0 | |
| Record name | 2-[(Pyrrolidin-3-yl)oxy]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20734375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



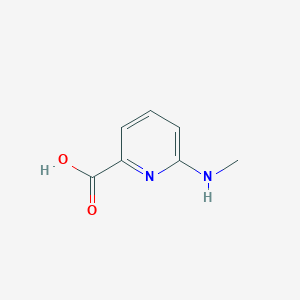

![3-(Difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1427979.png)
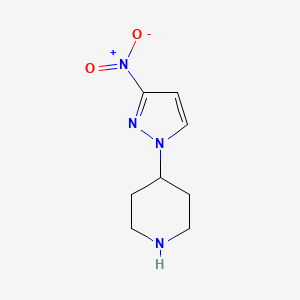
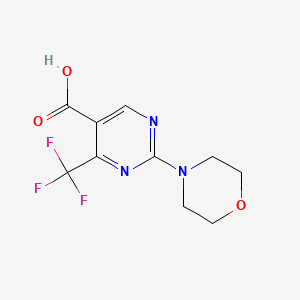
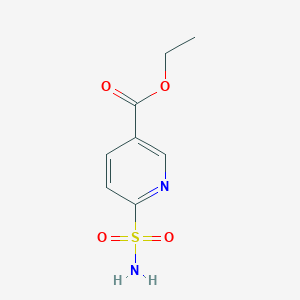
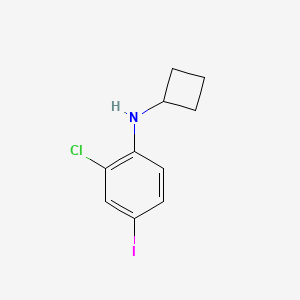
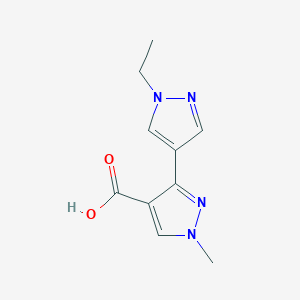
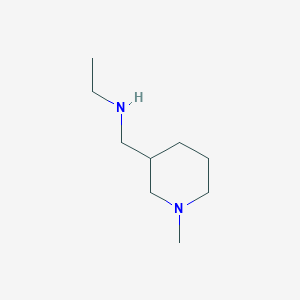
![2-[(Difluoromethyl)sulfanyl]phenol](/img/structure/B1427992.png)
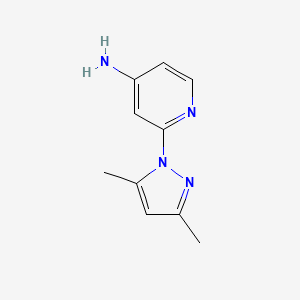
![2-(4-Methylpiperazin-1-yl)-1-[4-(propan-2-yloxy)phenyl]ethan-1-ol](/img/structure/B1427996.png)
![[1-(Oxan-4-yl)piperidin-3-yl]methanamine](/img/structure/B1427997.png)
